molecular formula C19H23ClN4 B12212525 3-(4-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12212525
M. Wt: 342.9 g/mol
InChI Key: WDZRXRWXNKMXHU-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group, two methyl groups, and a pentylamine group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with 2,5-dimethylpyrazole in the presence of a suitable catalyst, such as hydrochloric acid, to form the intermediate 4-chloro-2,5-dimethylpyrazole. This intermediate is then reacted with pentylamine under controlled conditions to yield the final product .

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as ultrasonic-assisted synthesis, which has been shown to enhance reaction rates and product yields .

Chemical Reactions Analysis

3-(4-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and disrupting cell cycle progression. This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

3-(4-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H23ClN4

Molecular Weight

342.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C19H23ClN4/c1-4-5-6-11-21-17-12-13(2)22-19-18(14(3)23-24(17)19)15-7-9-16(20)10-8-15/h7-10,12,21H,4-6,11H2,1-3H3

InChI Key

WDZRXRWXNKMXHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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